molecular formula C28H27FO4 B3038209 (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 805245-42-5

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B3038209
CAS No.: 805245-42-5
M. Wt: 446.5 g/mol
InChI Key: MMPZYZZSNMTBBI-NXCFDTQHSA-N
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Description

This compound is a fluorinated cyclopenta[d][1,3]dioxol derivative featuring a trityloxy (triphenylmethoxy) methyl substituent. The trityl group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes .

Properties

IUPAC Name

(3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPZYZZSNMTBBI-NXCFDTQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopenta[d][1,3]dioxol ring: This is achieved through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step involves the selective fluorination of the intermediate compound using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the hydroxyl group: The hydroxyl group is protected using trityl chloride in the presence of a base like pyridine to form the trityloxy derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiolates to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other cyclopenta[d][1,3]dioxol derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Substituents & Functional Groups Molecular Weight (g/mol) Key Applications / Synthesis Methods References
Target Compound: (3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol - 5-Fluoro group
- Trityloxy methyl group
- Hydroxyl group at position 4
~427.5 (calculated) Likely a synthetic intermediate for fluorinated pharmaceuticals; trityl group aids in hydroxyl protection.
(3aS,4S,6aR)-6-((tert-Butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (Compound 13) - tert-Butyldiphenylsilyloxy (TBDPS) methyl group
- Hydroxyl group at position 4
Not specified Intermediate in carbocyclic nucleoside synthesis; synthesized via Grubbs catalyst-mediated RCM reaction.
(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol - No fluorine or trityloxy groups
- Hydroxyl group at position 4
156.18 Basic scaffold for cyclopenta[d][1,3]dioxol derivatives; used in stereochemical studies.
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one - Ketone group at position 4
- No fluorine or trityloxy groups
Not specified Lactone precursor; used in asymmetric synthesis of natural products.

Key Findings

Substituent Effects on Reactivity: The trityloxy methyl group in the target compound offers superior steric protection compared to the TBDPS group in Compound 13, but requires milder acidic conditions for deprotection .

Synthetic Methodologies: The target compound’s synthesis likely parallels that of Compound 13, which uses Grubbs catalyst-mediated ring-closing metathesis (RCM). However, the trityl group’s bulkiness may necessitate modified reaction conditions to avoid steric hindrance . In contrast, the non-fluorinated analog (CAS 369647-29-0) is synthesized via simpler routes due to the absence of fluorine and protective groups .

The TBDPS-protected analog (Compound 13) is utilized in carbocyclic nucleoside synthesis, suggesting the target compound could similarly serve as a precursor for antiviral or anticancer agents .

Research Implications and Gaps

  • Stereochemical Specificity : The (3aS,4R,6aR) configuration of the target compound may confer unique binding properties compared to its (4S) diastereomers, warranting enantioselective synthesis studies .
  • Comparative Stability : Further studies are needed to quantify the hydrolytic stability of the trityloxy group versus TBDPS under physiological conditions.
  • Bioactivity Screening: No evidence directly links this compound to ferroptosis induction or cytotoxicity, unlike other fluorinated compounds discussed in OSCC research .

Biological Activity

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C28H27FO4
  • Molecular Weight : 446.52 g/mol
  • CAS Number : 805245-42-5
  • Purity : Generally reported at 95% or higher .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer properties. The following sections summarize key findings from research studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has demonstrated significant cytotoxic effects against human non-small cell lung cancer (NSCLC) cells (A549). In one study, it was reported to exhibit an IC50 value of approximately 3.14±0.29μM3.14\pm 0.29\,\mu M, which indicates its potency relative to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.98±0.41μM4.98\pm 0.41\,\mu M) .
  • Mechanism of Action :
    • The mechanism through which the compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of apoptotic proteins. Specifically, it was observed that treatment with the compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, indicating a shift towards apoptosis in treated cells .

Pharmacological Studies

Pharmacological evaluations have also been conducted to assess the broader biological implications of the compound:

  • Antioxidant Activity :
    • Flavonoids and similar compounds often exhibit antioxidant properties. While specific data for this compound is limited, related structures have shown significant antioxidant activity due to their ability to scavenge reactive oxygen species (ROS) .

Case Studies

Several case studies have examined the biological effects of this compound:

  • Study on Lung Cancer Cells :
    • A study focused on the effects of various derivatives of flavonoids on A549 cells found that certain modifications increased cytotoxicity significantly. The findings suggest that structural features similar to those in (3AS,4R,6aR)-5-fluoro derivatives could enhance anticancer efficacy .
  • Fluorinated Compounds :
    • Research involving fluorinated analogs demonstrated that fluorine substitution could enhance biological activity through improved binding affinity and metabolic stability . These findings suggest that (3AS,4R,6aR)-5-fluoro compounds may offer similar advantages.

Data Table: Biological Activity Summary

Compound NameIC50 (µM)Mechanism of ActionReference
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro...3.14Induces apoptosis via caspase activation
5-Fluorouracil4.98Anticancer agent; disrupts RNA synthesis
Compound with 4’-bromoflavonol0.46Induces apoptosis through mitochondrial pathways

Q & A

Q. How can researchers optimize the synthetic yield of (3AS,4R,6aR)-5-fluoro-...?

Methodological Answer:

  • Reagent Selection : Use dichlorodicyanoquinone (DDQ) for selective oxidation of intermediates, as demonstrated in the synthesis of analogous fluorinated cyclopenta-dioxol derivatives .
  • Solvent Systems : Employ a CH₂Cl₂/H₂O biphasic system to enhance reaction efficiency and minimize side reactions .
  • Purification : Utilize silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:5) to isolate the product from diastereomeric impurities .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., J=46.0HzJ = 46.0 \, \text{Hz} for fluorinated protons) and nuclear Overhauser effect (NOE) correlations to assign stereocenters. For example, vicinal coupling constants in 1H^1\text{H}-NMR can distinguish axial vs. equatorial substituents .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
  • Computational Modeling : Compare experimental 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by diastereomeric impurities?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, differentiating between diastereomers via long-range coupling patterns .
  • Isotopic Labeling : Introduce 19F^{19}\text{F}- or 13C^{13}\text{C}-labels to track specific substituents and simplify spectral interpretation.
  • Spiking Experiments : Add authentic standards of suspected impurities to reaction mixtures and monitor shifts in chromatographic retention times (HPLC) or NMR peaks .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–13) at 25–50°C and monitor degradation via HPLC-MS. Track the cleavage of the trityloxy-methyl group, a potential hydrolysis-sensitive moiety .
  • Kinetic Analysis : Calculate half-lives (t1/2t_{1/2}) under acidic/basic conditions using pseudo-first-order kinetics.
  • Stabilization Strategies : Evaluate protective groups (e.g., silyl ethers) for the hydroxyl group to enhance stability in aqueous media .

Q. What mechanistic insights exist for fluoride substitution reactions in analogous cyclopenta-dioxol systems?

Methodological Answer:

  • Electrophilic Fluorination : Propose a mechanism involving fluorophilic reagents (e.g., Selectfluor) to introduce fluorine at the C5 position, as seen in related fluorinated dioxolanes .
  • Stereochemical Outcomes : Use DFT calculations to predict transition states and rationalize the retention of configuration during fluorination .
  • Byproduct Analysis : Identify competing pathways (e.g., epoxide formation) via LC-MS and adjust reaction conditions (e.g., temperature, solvent polarity) to suppress undesired routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
Reactant of Route 2
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

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